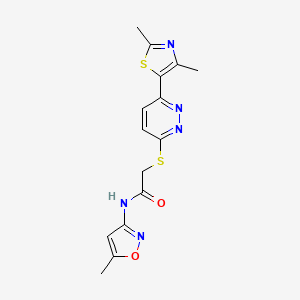

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound features a pyridazine core substituted at position 6 with a 2,4-dimethylthiazol-5-yl group, connected via a thioether linkage to an acetamide backbone terminating in a 5-methylisoxazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition elements.

Properties

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-8-6-12(20-22-8)17-13(21)7-23-14-5-4-11(18-19-14)15-9(2)16-10(3)24-15/h4-6H,7H2,1-3H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOPDRGXEZPEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that integrates a thiazole moiety with a pyridazine and isoxazole, suggesting potential biological activities. This article aims to explore its biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The structural formula of the compound can be described as follows:

- Molecular Formula : C18H18N4OS2

- Molecular Weight : 370.49 g/mol

The presence of the thiazole and pyridazine rings is notable due to their established pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity Overview

The biological activity of the compound has been investigated across various studies, indicating a range of potential therapeutic applications. The key areas of activity include:

-

Antimicrobial Activity :

- Compounds with thiazole and pyridazine derivatives have shown significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. The compound's structure suggests it may exhibit similar properties.

-

Anticancer Activity :

- The integration of the isoxazole and thiazole moieties may enhance cytotoxic effects against cancer cell lines. Research indicates that structural modifications in similar compounds lead to improved activity against various cancers.

-

Enzyme Inhibition :

- The thioether linkage present in the compound is known to influence enzyme interactions, potentially leading to inhibition of specific biological pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study focused on thiazole-containing compounds demonstrated that modifications at specific positions significantly increased cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups showed enhanced activity compared to their analogs lacking such substitutions. The structure-activity relationship (SAR) analysis indicated that the presence of both thiazole and pyridazine rings is crucial for achieving desired anticancer effects .

Case Study: Antimicrobial Testing

In antimicrobial assays, derivatives similar to our compound were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with thiazole rings exhibited clear zones of inhibition comparable to standard antibiotics like Amphotericin B . This suggests that our compound may also possess significant antimicrobial properties.

Understanding the mechanism by which this compound exerts its biological effects is crucial. Potential mechanisms include:

- Binding Interactions :

- The thiazole and pyridazine moieties can interact with biological targets through hydrogen bonding and hydrophobic interactions.

- Inhibition Pathways :

- The compound may inhibit specific enzymes involved in metabolic pathways, leading to apoptosis in cancer cells or disruption in bacterial growth.

Comparison with Similar Compounds

The following compounds share structural motifs such as thioether-linked acetamides, heterocyclic cores, or substituted aromatic systems. Key differences lie in core heterocycles, substituent groups, and physicochemical properties.

Structural and Functional Comparisons

Table 1: Comparative Overview of Key Compounds

Key Observations

Core Heterocycles: The target compound employs a pyridazine core, distinct from triazinoindole (Compounds 23–27, ), pyrimidine (Compound 3, ), or benzoquinazolinone (Compound 5, ). Pyridazine’s two adjacent nitrogen atoms may enhance dipole interactions compared to triazinoindole’s fused system. Compound 5’s benzoquinazolinone core introduces a sulfamoyl group, enabling hydrogen bonding with biological targets .

Substituent Effects: Lipophilicity: The target compound’s 2,4-dimethylthiazole and 5-methylisoxazole substituents likely increase lipophilicity, favoring membrane permeability. Electron Effects: Compound 23’s cyanomethylphenyl group introduces electron-withdrawing character, which may alter binding kinetics compared to the target compound’s electron-rich thiazole .

Synthesis and Purity: Compounds 23–27 (triazinoindoles) and Compound 5 (benzoquinazolinone) demonstrate >95% purity and 68% yield, respectively, suggesting robust synthetic routes . Data for the target compound’s synthesis is unavailable in the provided evidence.

Physicochemical Properties :

- Compound 5’s high melting point (292.4°C) and IR peaks (e.g., 1693 cm⁻¹ for carbonyl) indicate strong crystallinity and hydrogen-bonding capacity . The target compound’s properties remain uncharacterized in the evidence but can be inferred to exhibit moderate solubility due to its heterocyclic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.